molecular formula C24H26O3 B15034625 3-[(2,3,5,6-tetramethylbenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

3-[(2,3,5,6-tetramethylbenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No.: B15034625
M. Wt: 362.5 g/mol
InChI Key: IHBQCABIBACXMS-UHFFFAOYSA-N
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Description

3-[(2,3,5,6-TETRAMETHYLPHENYL)METHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE is a complex organic compound known for its unique structural properties. It belongs to the class of chromenone derivatives, which are known for their diverse biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,3,5,6-TETRAMETHYLPHENYL)METHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE typically involves multiple steps, starting from readily available starting materials. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(2,3,5,6-TETRAMETHYLPHENYL)METHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert it into reduced forms with different functional groups.

    Substitution: It can undergo substitution reactions where one or more substituents are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[(2,3,5,6-TETRAMETHYLPHENYL)METHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Its biological activity makes it a valuable compound for studying cellular processes and interactions.

    Medicine: Potential therapeutic applications include its use as a lead compound for drug development.

    Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of 3-[(2,3,5,6-TETRAMETHYLPHENYL)METHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2,3,5,6-TETRAMETHYLPHENYL)METHOXY]-7,8,9,10-TETRAHYDROBENZO[C]CHROMEN-6-ONE
  • 3-[(2,3,5,6-TETRAMETHYLPHENYL)METHOXY]-6H-BENZO[C]CHROMEN-6-ONE

Uniqueness

3-[(2,3,5,6-TETRAMETHYLPHENYL)METHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its tetramethylphenyl group and chromenone core contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H26O3

Molecular Weight

362.5 g/mol

IUPAC Name

3-[(2,3,5,6-tetramethylphenyl)methoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one

InChI

InChI=1S/C24H26O3/c1-14-11-15(2)17(4)22(16(14)3)13-26-18-9-10-20-19-7-5-6-8-21(19)24(25)27-23(20)12-18/h9-12H,5-8,13H2,1-4H3

InChI Key

IHBQCABIBACXMS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)COC2=CC3=C(C=C2)C4=C(CCCC4)C(=O)O3)C)C

Origin of Product

United States

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